Oxycodone-O-methyl-d3 Hydrochloride is a deuterated derivative of oxycodone, a semisynthetic opioid analgesic. Oxycodone itself is derived from thebaine and has been utilized in clinical settings since its introduction in the early 20th century. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various therapeutic applications. The compound is primarily indicated for the treatment of moderate to severe pain and is classified as a controlled substance due to its potential for abuse and addiction.
Oxycodone-O-methyl-d3 Hydrochloride is synthesized from oxycodone through specific chemical modifications that incorporate deuterium, which is a stable isotope of hydrogen. This modification is often employed in research settings to study drug metabolism and pharmacokinetics.
The synthesis of Oxycodone-O-methyl-d3 Hydrochloride typically involves several key methods:
The synthesis may involve various reaction conditions including temperature control, solvent choice, and reaction time to ensure optimal incorporation of deuterium without compromising the integrity of the oxycodone structure.
The molecular formula for Oxycodone-O-methyl-d3 Hydrochloride is with a molecular weight of approximately 354.8 g/mol. The IUPAC name is:
Oxycodone-O-methyl-d3 Hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include:
Oxycodone-O-methyl-d3 Hydrochloride primarily exerts its analgesic effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits ascending pain pathways and alters pain perception. Additionally, it affects brainstem respiratory centers, leading to potential respiratory depression at higher doses. The compound's action involves modulation of neurotransmission pathways related to pain relief and emotional responses to pain .
Relevant data includes:
Oxycodone-O-methyl-d3 Hydrochloride has significant applications in scientific research:
Oxycodone-O-methyl-d3 hydrochloride is synthesized through site-specific deuterium substitution at the methoxy (-OCH₃) group, creating the -OCD₃ moiety critical for its function as an internal standard. This deuteration exploits the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium strengthens the carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H). The C-D bond exhibits a 6.9-fold higher dissociation energy due to deuterium's lower zero-point vibrational energy, significantly impeding enzymatic cleavage by cytochrome P450 (CYP) enzymes like CYP3A4, which primarily mediate O-demethylation in oxycodone [6] [7].
Deuterium labeling follows two primary strategies:
Table 1: Key Deuterated Precursors for Oxycodone-O-methyl-d3 Synthesis
Precursor | Target Site | Isotopic Purity | Primary Advantage |
---|---|---|---|
CD₃I (Methyl-d3 iodide) | O-Methyl | >99% | Direct functionalization; high yield |
[¹³C,D₃]-Methionine | O-Methyl | 98–99% | Reduced metabolic scrambling potential |
D₄-Acetic Anhydride | N/A | >99% | Useful for acetylated intermediates |
The KIE profoundly impacts metabolic stability: In vitro studies using human liver microsomes demonstrate that O-methyl-d3 deuteration reduces the formation of noroxycodone (N-demethylated metabolite) by ~50% compared to non-deuterated oxycodone, validating the strategy's efficacy in blocking a major oxidative pathway [6].
Oxycodone-O-methyl-d3 synthesis begins with thebaine, an opiate alkaloid. The key challenge lies in introducing the deuterated methyl group without compromising stereochemical integrity or isotopic purity. A three-step optimization protocol is employed:
Table 2: Reaction Optimization Parameters for Deuteromethylation
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | Anhydrous DMF | Prevents CD₃I hydrolysis; yield ↑ 25% |
Base | K₂CO₃ (2.0 eq) | Minimizes N-alkylation; purity ↑ 99% |
Temperature | 65°C | Balances reaction rate/deuterium loss |
CD₃I Excess | 1.2 eq | Reduces noroxycodone residues to <0.1% |
Isotopic integrity is verified via LC-MS/MS, monitoring for mass shifts (+3 Da) and potential back-exchange. The final hydrochlorination step uses anhydrous HCl in ethanol, yielding crystalline Oxycodone-O-methyl-d3 hydrochloride with >99.5% chemical and 98–99% isotopic purity [4] [6].
Purification of Oxycodone-O-methyl-d3 hydrochloride employs preparative reversed-phase HPLC with a C18 column and a mobile phase of ammonium formate (10 mM, pH 3.0)/acetonitrile. Critical quality metrics include:
Stability studies under GMP conditions reveal:
Table 3: Recommended Storage Conditions and Stability
Storage Condition | Matrix | Degradation Pathway | Stability Duration |
---|---|---|---|
-80°C (±5°C) | Neat solid | Oxidation; hygroscopicity | >24 months |
-20°C (±2°C) | Methanol solution | Hydrolysis; deuteration loss | 12 months |
4°C (dark) | Aqueous buffer (pH 5) | Epoxy ring hydrolysis | 1 month |
Certified reference materials (e.g., Cerilliant O-005) validate stability through accelerated stability testing (40°C/75% RH for 3 months) and long-term real-time studies. Batch-specific certificates of analysis document residual moisture (<0.5%), endotoxins (<10 EU/mg), and isotopic enrichment [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1